1-[(2-Chlorobenzoyl)amino]-3-methylthiourea
Overview
Description
1-[(2-Chlorobenzoyl)amino]-3-methylthiourea is an organic compound with a unique structure that combines a chlorobenzoyl group with a methylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorobenzoyl)amino]-3-methylthiourea typically involves the reaction of 2-chlorobenzoyl chloride with 3-methylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and high yield. The purification process may include recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorobenzoyl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiourea moiety.
Reduction: Reduced forms of the chlorobenzoyl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(2-Chlorobenzoyl)amino]-3-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorobenzoyl)amino]-3-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[(2-Chlorobenzoyl)amino]-3-methylcyclohexanecarboxylic acid
- Sodium 4-[(4-chlorobenzoyl)amino]benzoate
Comparison: 1-[(2-Chlorobenzoyl)amino]-3-methylthiourea is unique due to its specific combination of a chlorobenzoyl group and a methylthiourea moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, sodium 4-[(4-chlorobenzoyl)amino]benzoate is primarily used as a nucleating agent in polymer composites, whereas this compound is explored for its potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIBSYDNANYUAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331071 | |
Record name | 1-[(2-chlorobenzoyl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
154106-05-5 | |
Record name | 1-[(2-chlorobenzoyl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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